Angiotensin I/II (3-7)

Description

Propriétés

IUPAC Name |

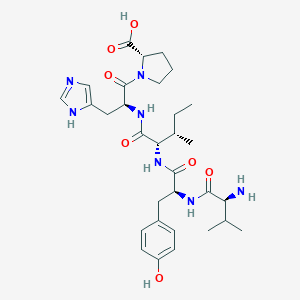

(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H45N7O7/c1-5-18(4)26(37-27(40)22(35-28(41)25(32)17(2)3)13-19-8-10-21(39)11-9-19)29(42)36-23(14-20-15-33-16-34-20)30(43)38-12-6-7-24(38)31(44)45/h8-11,15-18,22-26,39H,5-7,12-14,32H2,1-4H3,(H,33,34)(H,35,41)(H,36,42)(H,37,40)(H,44,45)/t18-,22-,23-,24-,25-,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUEUCUPESSMDMI-VVKHCXNMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](C(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H45N7O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10924182 | |

| Record name | N-[2-({2-[(2-Amino-1-hydroxy-3-methylbutylidene)amino]-1-hydroxy-3-(4-hydroxyphenyl)propylidene}amino)-1-hydroxy-3-methylpentylidene]histidylproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10924182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

627.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122483-84-5 | |

| Record name | Angiotensin II (3-7) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122483845 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[2-({2-[(2-Amino-1-hydroxy-3-methylbutylidene)amino]-1-hydroxy-3-(4-hydroxyphenyl)propylidene}amino)-1-hydroxy-3-methylpentylidene]histidylproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10924182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Angiotensin (3-7): Discovery, Synthesis, and Pharmacological Significance

Executive Summary

Angiotensin (3-7), a pentapeptide with the sequence Val-Tyr-Ile-His-Pro , represents a critical bioactive fragment within the alternative Renin-Angiotensin System (RAS). Historically dismissed as a metabolic dead-end, advanced peptidomics have identified it as a potent modulator of renal sodium transport and cognitive retention, acting primarily through the AT4 receptor (IRAP) and potentially modulating AT1/Mas signaling pathways. This guide provides a rigorous technical analysis of its discovery, enzymatic generation, and a validated Solid Phase Peptide Synthesis (SPPS) protocol designed to minimize common synthetic artifacts like diketopiperazine formation.

Discovery and Metabolic Context[1]

Historical Identification

The discovery of Angiotensin (3-7) emerged from the deconstruction of the "Classic RAS" dogma, which viewed Angiotensin II (Ang II) as the sole effector. In the late 1990s and early 2000s, researchers utilizing high-performance liquid chromatography (HPLC) coupled with mass spectrometry identified Ang (3-7) as a stable accumulation product in the rat brain and kidney.

Unlike Angiotensin (1-7), which is formed by ACE2, Ang (3-7) is the product of convergent catabolic pathways involving Dipeptidyl Peptidase 3 (DPP3) and various aminopeptidases. Its identification challenged the view that C-terminal fragmentation resulted solely in inactivation.

Enzymatic Pathways

Angiotensin (3-7) is generated through the degradation of longer bioactive peptides.[1] Understanding this cascade is essential for interpreting its physiological concentration and half-life.

-

From Angiotensin II (1-8): Ang II is converted to Ang III (2-8) by Aminopeptidase A (APA), then to Ang IV (3-8) by Aminopeptidase N (APN). Carboxypeptidases then cleave the C-terminal Phenylalanine to yield Ang (3-7).

-

From Angiotensin (1-7): DPP3 can cleave the N-terminal dipeptide (Asp-Arg) from Ang (1-7), directly yielding Ang (3-7).[2][3]

Visualization: The Metabolic Cascade

The following diagram illustrates the enzymatic production of Ang (3-7) within the RAS.

Figure 1: Convergent enzymatic pathways leading to the formation of Angiotensin (3-7).

Physiological & Pharmacological Profile[1][4][5][6][7][8][9][10]

Receptor Binding Characteristics

Angiotensin (3-7) exhibits distinct binding properties compared to its precursors.

-

AT4 Receptor (IRAP): The primary target. Ang (3-7) binds to the AT4 receptor (identified as Insulin-Regulated Aminopeptidase) with moderate affinity. This interaction is linked to memory enhancement and regulation of glucose uptake.

-

Selectivity: Unlike Ang II, Ang (3-7) shows negligible affinity for the AT1 receptor, explaining its lack of vasoconstrictive activity.

Key Biological Effects

| System | Effect | Mechanism |

| Central Nervous System | Enhanced learning and memory retention. | Modulation of hippocampal dopamine and AT4 receptor signaling. |

| Renal (Proximal Tubule) | Inhibition of energy-dependent solute transport (Na+/K+ ATPase). | AT4 receptor activation leading to reduced oxygen consumption.[4] |

| Cardiovascular | Modulatory/Counter-regulatory.[5][6][7] | Often opposes Ang II actions, though less potent than Ang (1-7). |

Chemical Synthesis: Technical Protocol

Synthetic Strategy

The synthesis of H-Val-Tyr-Ile-His-Pro-OH requires careful consideration of the C-terminal Proline. Standard Wang resin loading can lead to diketopiperazine (DKP) formation during the deprotection of the second amino acid (Histidine), resulting in chain termination and low yields.

Recommended Approach: Fmoc-SPPS using 2-Chlorotrityl Chloride (2-CTC) Resin . The steric bulk of the trityl linker inhibits DKP formation.

Material Specifications

-

Resin: 2-Chlorotrityl Chloride Resin (Loading: 0.6–0.8 mmol/g).

-

Fmoc-Amino Acids:

-

Fmoc-Pro-OH

-

Fmoc-His(Trt)-OH

-

Fmoc-Ile-OH

-

Fmoc-Tyr(tBu)-OH

-

Fmoc-Val-OH

-

-

Coupling Reagents: DIC (Diisopropylcarbodiimide) / Oxyma Pure (Ethyl cyano(hydroxyimino)acetate).

-

Solvents: DMF (peptide grade), DCM.

Step-by-Step Protocol

Step 1: Resin Loading (C-Terminal Proline)

-

Swell 1.0 g of 2-CTC resin in dry DCM for 20 minutes.

-

Dissolve Fmoc-Pro-OH (1.2 eq relative to resin capacity) in DCM. Add DIEA (4 eq).

-

Add solution to resin and agitate for 2 hours.

-

Capping: Add Methanol (1 mL) to the reaction mixture and shake for 15 minutes to cap unreacted chloride sites.

-

Wash resin: DCM (3x), DMF (3x), DCM (3x).

Step 2: Peptide Assembly (Iterative Cycle)

Perform the following cycle for His, Ile, Tyr, and Val:

-

Deprotection: Treat resin with 20% Piperidine in DMF (2 x 10 min). Wash with DMF (5x).

-

Activation: Dissolve Fmoc-AA-OH (3 eq), DIC (3 eq), and Oxyma (3 eq) in minimal DMF.

-

Coupling: Add activated solution to resin. Agitate for 45–60 minutes at room temperature.

-

Monitoring: Verify coupling completeness using the Kaiser Test (Note: Proline requires the Chloranil test).

-

Wash: DMF (3x), DCM (3x).

Step 3: Cleavage and Side-Chain Deprotection

-

Wash final resin (H-Val-Tyr(tBu)-Ile-His(Trt)-Pro-Resin) thoroughly with DCM.

-

Prepare Cleavage Cocktail: TFA (95%) / TIS (2.5%) / H2O (2.5%) .

-

Incubate resin with cocktail for 2–3 hours.

-

Precipitate peptide by adding the filtrate dropwise into cold Diethyl Ether (-20°C).

-

Centrifuge, decant ether, and wash pellet 2x with cold ether.

Visualization: SPPS Workflow

Figure 2: Solid Phase Peptide Synthesis workflow using 2-CTC resin to prevent DKP formation.

Analytical Characterization

To ensure scientific integrity, the synthesized peptide must be validated against the following parameters.

Physicochemical Properties

-

Molecular Formula: C31H45N7O7

-

Molecular Weight: 627.74 g/mol

-

Isoelectric Point (pI): ~7.0 (Neutral at physiological pH due to His/Val balance).

Quality Control Metrics

-

HPLC Purity: >95% purity required for biological assays.

-

Column: C18 Reverse Phase (4.6 x 150 mm, 5 µm).

-

Gradient: 5–60% Acetonitrile in Water (0.1% TFA) over 20 min.

-

-

Mass Spectrometry: ESI-MS should show [M+H]+ peak at 628.7 m/z .

References

-

Handa, R. K. (1999).[4] Angiotensin-(1-7) can interact with the rat proximal tubule AT4 receptor system.[1][4] American Journal of Physiology-Renal Physiology. Link

-

Chappell, M. C., et al. (2016).[3] Identification of dipeptidyl peptidase 3 as the Angiotensin-(1-7) degrading peptidase in human HK-2 renal epithelial cells. Peptides.[5][3][13][14][6][7][15][16][17][18][19] Link

-

Wright, J. W., & Harding, J. W. (2011). Brain renin-angiotensin-A new look at an old system. Progress in Neurobiology. Link

-

Vargas, R. A., et al. (2022). Renin–angiotensin system: Basic and clinical aspects—A general perspective. Endocrinología, Diabetes y Nutrición.[5] Link

-

Ardaillou, R., & Chansel, D. (1997). Synthesis and effects of active fragments of angiotensin II. Kidney International.[4] Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. The Angiotensin-(1-7) Axis: Formation and Metabolism Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. remedypublications.com [remedypublications.com]

- 4. ahajournals.org [ahajournals.org]

- 5. elsevier.es [elsevier.es]

- 6. ahajournals.org [ahajournals.org]

- 7. Angiotensin - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Angiotensin II restricted analogs with biological activity in the erythrocytic cycle of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. files01.core.ac.uk [files01.core.ac.uk]

- 11. ASP-ARG-VAL-TYR-ILE-HIS-PRO | 51833-78-4 [chemicalbook.com]

- 12. biosynth.com [biosynth.com]

- 13. Focus on Brain Angiotensin III and Aminopeptidase A in the Control of Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scispace.com [scispace.com]

- 15. scientificarchives.com [scientificarchives.com]

- 16. asianpubs.org [asianpubs.org]

- 17. diva-portal.org [diva-portal.org]

- 18. Discovery of novel angiotensin-converting enzyme inhibitory peptides by in silico and in vitro studies - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06104K [pubs.rsc.org]

- 19. Angiotensin II - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Angiotensin (3-7): Structural Characterization, Biosynthesis, and Pharmacological Protocols

Topic: Angiotensin (3-7) Peptide Structure, Sequence, and Pharmacological Protocols Content Type: Technical Whitepaper / Laboratory Guide Audience: Senior Researchers, Biochemists, and Drug Discovery Scientists

Executive Summary

While the Renin-Angiotensin System (RAS) is traditionally defined by the pressor effects of Angiotensin II (Ang II) and the counter-regulatory actions of Angiotensin (1-7), the pentapeptide Angiotensin (3-7) [Val-Tyr-Ile-His-Pro] has emerged as a distinct bioactive fragment.[1] Often overshadowed by its precursor Angiotensin IV (Ang 3-8), Ang (3-7) exhibits unique pharmacological profiles, particularly in the modulation of the AT4 receptor (Insulin-Regulated Aminopeptidase, IRAP) and potential interactions with AT1/Mas receptor signaling complexes.

This guide provides a comprehensive technical analysis of Ang (3-7), detailing its molecular architecture, enzymatic production, and validated protocols for its solid-phase synthesis and experimental application.

Part 1: Molecular Architecture & Physicochemical Properties

Sequence and Structure

Angiotensin (3-7) is a pentapeptide resulting from the truncation of the N-terminus (Asp-Arg) and C-terminus (Phe) of the parent Ang II octapeptide.

-

Sequence (One-Letter): V-Y-I-H-P

-

Sequence (Three-Letter): Val-Tyr-Ile-His-Pro[2]

-

Chemical Formula:

-

Molecular Weight: 639.75 g/mol

Physicochemical Characteristics

The peptide is characterized by a hydrophobic N-terminus (Val-Tyr-Ile) and a rigid, heterocyclic C-terminus (His-Pro). This specific amphiphilicity dictates its solubility profile and receptor binding kinetics.

| Property | Value / Description | Implications for Handling |

| Isoelectric Point (pI) | ~7.59 | Near-neutral pI suggests limited solubility in neutral buffers; acidic buffers (0.1% acetic acid) recommended for reconstitution. |

| Hydrophobicity | Moderate to High | The VYI motif drives hydrophobic interaction; requires organic modifiers (e.g., ACN) for HPLC elution. |

| Stability | Moderate | The C-terminal Proline confers resistance to some carboxypeptidases, but the N-terminal Valine is susceptible to aminopeptidases. |

Part 2: Biosynthetic Pathways (The Metabolic Hub)

Angiotensin (3-7) is not merely a degradation byproduct but a convergence point for multiple RAS pathways. It is primarily generated via two distinct enzymatic routes:

-

From Angiotensin IV (Ang 3-8): Cleavage of the C-terminal Phenylalanine by Carboxypeptidase P or Prolyl Oligopeptidase .

-

From Angiotensin (1-7): Cleavage of the N-terminal Asp-Arg dipeptide by Dipeptidyl Peptidase 3 (DPP3) .

Pathway Visualization

The following diagram illustrates the enzymatic cascade leading to Ang (3-7) accumulation.[1]

Figure 1: Convergent biosynthetic pathways for Angiotensin (3-7) within the RAS cascade.

Part 3: Pharmacology & Mechanism of Action[3]

The AT4 Receptor / IRAP Interaction

Unlike Ang II, Ang (3-7) exhibits low affinity for the classical AT1 and AT2 receptors. Its primary biological activity is mediated through the AT4 receptor , now identified as Insulin-Regulated Aminopeptidase (IRAP) .[3][4]

-

Mechanism: Ang (3-7) acts as an inhibitor of IRAP's catalytic activity.

-

Physiological Outcome: By inhibiting IRAP, Ang (3-7) prevents the degradation of neuropeptides (like vasopressin and oxytocin) and modulates GLUT4 trafficking.

-

Cognitive Effect: Intra-cerebroventricular (ICV) administration has been linked to enhanced memory retention and learning, likely due to glucose uptake modulation in the hippocampus.

Renal & Cellular Signaling[5][6][7]

-

Kidney: Ang (3-7) inhibits energy-dependent solute transport in proximal tubule cells, distinct from the sodium-retaining effects of Ang II.

-

Oncology: In prostate (LNCaP) and ovarian cancer lines, Ang (3-7) has been observed to modulate cell proliferation and alter the expression ratios of AT1R/AT2R/MasR, suggesting a complex cross-talk mechanism.

Part 4: Experimental Methodologies

Solid-Phase Peptide Synthesis (SPPS) Protocol

For research applications, chemical synthesis is preferred over enzymatic degradation to ensure high purity. The following protocol utilizes Fmoc chemistry on a 2-Chlorotrityl Chloride (2-CTC) resin to prevent racemization of the C-terminal Proline.

Reagents:

-

Resin: 2-Chlorotrityl Chloride Resin (Loading 0.6–0.8 mmol/g).

-

Amino Acids: Fmoc-Pro-OH, Fmoc-His(Trt)-OH, Fmoc-Ile-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Val-OH.

-

Coupling Agents: HBTU / DIPEA (Diisopropylethylamine).

-

Deprotection: 20% Piperidine in DMF.

Step-by-Step Workflow:

-

Resin Loading (C-terminal Proline):

-

Swell resin in DCM for 30 min.

-

Dissolve Fmoc-Pro-OH (1.2 eq) and DIPEA (4 eq) in DCM. Add to resin.[5]

-

Agitate for 2 hours.

-

Capping: Add Methanol (1 mL) to the reaction mixture for 15 min to cap unreacted chloride sites. Wash with DMF (3x) and DCM (3x).

-

-

Peptide Elongation (Iterative Cycle):

-

Deprotection: Treat with 20% Piperidine/DMF (2 x 10 min). Wash DMF (5x).

-

Coupling: Dissolve Fmoc-AA (3 eq), HBTU (2.9 eq), and DIPEA (6 eq) in DMF. Activate for 2 min, then add to resin. Agitate for 45-60 min.

-

Monitoring: Perform Kaiser test (ninhydrin) for Val, Ile, Tyr. Note: Proline requires the Chloranil test for secondary amines.

-

-

Cleavage & Isolation:

-

Cocktail: TFA (95%), TIS (2.5%),

(2.5%). -

Incubate resin with cocktail for 2-3 hours at room temperature.

-

Precipitate filtrate in cold diethyl ether ($ -20^{\circ}C $). Centrifuge and dry pellet.

-

Analytical Validation (HPLC & MS)

HPLC Conditions:

-

Column: C18 Reverse-Phase (e.g., Agilent Zorbax 300SB-C18, 5µm, 4.6x150mm).

-

Mobile Phase A: 0.1% TFA in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: 5% B to 60% B over 30 minutes.

-

Detection: UV at 214 nm (peptide bond) and 280 nm (Tyrosine absorbance).

Mass Spectrometry:

-

Expected Mass:

Da. -

Key Fragment Ions: Look for

-ions corresponding to Pro-His cleavage.

Experimental Workflow Diagram

Figure 2: Solid-Phase Peptide Synthesis (SPPS) workflow for Angiotensin (3-7).

Part 5: References

-

Wright, J. W., & Harding, J. W. (2011). The Brain Renin-Angiotensin System: A Diversity of Functions and Implications for CNS Diseases. Pflügers Archiv - European Journal of Physiology. Link

-

Albiston, A. L., et al. (2001). Insulin-Regulated Aminopeptidase (IRAP) is the AT4 Receptor.[3][6] Journal of Biological Chemistry. Link

-

Vauquelin, G., et al. (2002). Angiotensin II Receptor Heterogeneity and the Bioactivity of Angiotensin Fragments. Trends in Pharmacological Sciences. Link

-

Zhang, J., et al. (2019). Angiotensin (3-7) Modulates the Expression of Angiotensin Receptors in Prostate Cancer Cells.[7] Biochemical and Biophysical Research Communications. Link

-

Chappell, M. C. (2016). The Non-Classical Renin-Angiotensin System and Renal Function. Comprehensive Physiology. Link

Sources

- 1. Alterations in Renin–Angiotensin System (RAS) Peptide Levels in Patients with HIV - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evolution of Angiotensin Peptides and Peptidomimetics as Angiotensin II Receptor Type 2 (AT2) Receptor Agonists [mdpi.com]

- 3. Angiotensin AT4 ligands are potent, competitive inhibitors of insulin regulated aminopeptidase (IRAP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The angiotensin IV/AT4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. peptide.com [peptide.com]

- 6. portlandpress.com [portlandpress.com]

- 7. mdpi.com [mdpi.com]

Technical Guide: Angiotensin (3-7) Formation and Pharmacology

Subtitle: A Convergent Metabolic Hub in the Non-Canonical Renin-Angiotensin System

Executive Summary

Angiotensin (3-7) [Val-Tyr-Ile-His-Pro ] is a biologically active pentapeptide of the Renin-Angiotensin System (RAS). Often overlooked in favor of Angiotensin II (Ang II) and Angiotensin (1-7), Ang (3-7) represents a critical "convergent metabolite" where the pressor arm (Ang II/Ang IV) and the depressor arm (Ang 1-7) of the RAS intersect.

This guide details the enzymatic mechanisms governing Ang (3-7) formation, its pharmacological interaction with the AT4 receptor (IRAP), and the rigorous experimental protocols required to distinguish it from isobaric or sequence-overlapping RAS peptides.

Part 1: Biochemistry of Formation

The formation of Ang (3-7) does not occur through a single linear pathway. Instead, it serves as a downstream node for two distinct metabolic axes. Understanding these pathways is essential for selecting the correct protease inhibitors during sample preparation.

The Angiotensin IV Degradation Axis (Primary Pathway)

In this pathway, Angiotensin II is sequentially degraded at the N-terminus to form Angiotensin IV (Ang 3-8), which is then cleaved at the C-terminus to yield Ang (3-7).

-

Precursor: Angiotensin II (Asp-Arg-Val-Tyr-Ile-His-Pro-Phe)

-

Intermediate 1: Angiotensin III (Arg-Val-Tyr-Ile-His-Pro-Phe) via Aminopeptidase A (APA) .

-

Intermediate 2: Angiotensin IV (Val-Tyr-Ile-His-Pro-Phe) via Aminopeptidase N (APN) .

-

Final Step: Cleavage of the C-terminal Phenylalanine (Phe) from Ang IV.

-

Enzymes:

-

Carboxypeptidase P (Carb-P): A lysosomal enzyme capable of cleaving the Pro-Phe bond.

-

Prolyl Oligopeptidase (POP/PREP): A cytosolic serine peptidase that cleaves post-proline bonds in short peptides.

-

The Angiotensin (1-7) Processing Axis (Secondary Pathway)

Angiotensin (1-7), typically associated with the ACE2/Mas axis, can be metabolized directly into Ang (3-7) through the removal of the N-terminal dipeptide (Asp-Arg).

-

Precursor: Angiotensin (1-7) (Asp-Arg-Val-Tyr-Ile-His-Pro)[1][2]

-

Enzyme: Dipeptidyl Peptidase 3 (DPP3) .[3]

-

Mechanism: DPP3 is a metallopeptidase that specifically cleaves dipeptides from the N-terminus of substrates like Ang (1-7) and Enkephalins.

-

Note: Unlike ACE, which cleaves the C-terminus (His-Pro) to form Ang (1-5), DPP3 preserves the C-terminal structure required for AT4 receptor recognition.

Pathway Visualization

The following diagram illustrates the convergent formation of Ang (3-7).

Figure 1: Convergent enzymatic pathways for Ang (3-7) formation from the Classical (Red) and Alternative (Green) RAS axes.

Part 2: Physiological & Pharmacological Significance[5]

Receptor Interaction: The AT4 / IRAP Complex

Ang (3-7) exerts its biological effects primarily through the AT4 receptor , now identified as Insulin-Regulated Aminopeptidase (IRAP) .

-

Binding Affinity: Ang (3-7) binds to AT4/IRAP, though with lower affinity than its precursor Ang IV.[4]

-

Mechanism of Action: Binding inhibits the catalytic activity of IRAP. Since IRAP normally degrades neuropeptides (like vasopressin and oxytocin) involved in memory, inhibiting IRAP extends the half-life of these cognitive enhancers.

-

Functional Outcome:

-

Cognition: Intracerebroventricular (ICV) administration enhances learning and memory consolidation (hippocampal LTP).

-

Renal Function: Modulates energy-dependent solute transport in proximal tubules.

-

Oncology: Recent data suggests Ang (3-7) modulates proliferation in prostate cancer cells (PC3 lines) by upregulating proliferation markers (MKI67).[5][6]

-

Comparison of Bioactive Fragments

| Peptide | Sequence | Primary Receptor | Physiological Effect |

| Ang II | Asp-Arg-Val-Tyr-Ile-His-Pro-Phe | AT1 / AT2 | Vasoconstriction, Pro-inflammatory |

| Ang (1-7) | Asp-Arg-Val-Tyr-Ile-His-Pro | Mas / MrgD | Vasodilation, Anti-fibrotic |

| Ang IV | Val-Tyr-Ile-His-Pro-Phe | AT4 (IRAP) | Memory enhancement, Vasodilation |

| Ang (3-7) | Val-Tyr-Ile-His-Pro | AT4 (IRAP) | Cognitive modulation, Renal transport |

Part 3: Experimental Protocols (Self-Validating Systems)

Detecting Ang (3-7) is technically challenging due to its low abundance and the rapid degradation of its precursors during sample collection. Standard ELISA kits often cross-react with Ang IV or Ang (1-7). LC-MS/MS is the required standard for validation.

Protocol 1: Sample Preparation & Enzyme Inhibition

Objective: Prevent ex vivo formation or degradation of Ang (3-7) immediately upon blood/tissue collection.

The "Protease Stop" Cocktail: To accurately measure endogenous levels, you must inhibit the enzymes identified in Part 1.

-

EDTA (10 mM): Inhibits metalloproteases (APA, APN, ACE, ACE2, DPP3).

-

Z-Pro-prolinal (10 µM): Specific inhibitor for Prolyl Oligopeptidase (POP).

-

Pepstatin A (10 µM): Inhibits Renin (prevents new Ang I generation).

-

O-Phenanthroline (1 mM): Broad-spectrum metalloprotease inhibition (redundancy for safety).

Workflow:

-

Collect whole blood into chilled tubes containing the "Protease Stop" cocktail.

-

Centrifuge immediately at 4°C (2,000 x g, 10 min).

-

Acidify plasma with 1% Formic Acid (v/v) to precipitate proteins and stabilize peptides.

-

Perform Solid Phase Extraction (SPE) using C18 cartridges (equilibrated with methanol/water).

Protocol 2: LC-MS/MS Quantification

Objective: Separate Ang (3-7) from Ang IV (mass difference: -147 Da) and Ang (1-7) (mass difference: -2 dipeptides).

-

Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm particle size).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 40% B over 10 minutes. (Angiotensins are relatively hydrophobic).

-

Transitions (MRM Mode):

-

Ang (3-7) Precursor: m/z ~628.3 (M+H)+ or doubly charged species. Note: Calculate exact mass based on Val-Tyr-Ile-His-Pro (MW ≈ 627.7 g/mol ).

-

Validation: Monitor the loss of the C-terminal Proline or the immonium ion of Tyrosine.

-

Experimental Workflow Diagram

Figure 2: Validated workflow for the extraction and quantification of unstable RAS metabolites.

References

-

Handa, R. K. (2001). Characterization of the degradation of angiotensin IV by the kidney. American Journal of Physiology-Renal Physiology. Link

-

Vargas, R. A., et al. (2022).[7] Renin–angiotensin system: Basic and clinical aspects—A general perspective. Endocrinología, Diabetes y Nutrición.[7][6] Link

-

Wright, J. W., & Harding, J. W. (2011). Brain renin-angiotensin-A new look at an old system. Progress in Neurobiology. Link

-

Chappell, M. C. (2019). The Angiotensin-(1-7) Axis: Formation and Metabolism Pathways. In: Renin-Angiotensin System. Link

-

Domińska, K., et al. (2019). The opposite effects of angiotensin 1-9 and angiotensin 3-7 in prostate epithelial cells. Biochemical and Biophysical Research Communications.[6] Link

-

Grobe, N., et al. (2012). Identification of dipeptidyl peptidase 3 as the Angiotensin-(1-7) degrading peptidase. Peptides.[1][2][3][6][8][9][10] Link

Sources

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. remedypublications.com [remedypublications.com]

- 4. An Update on the Tissue Renin Angiotensin System and Its Role in Physiology and Pathology | MDPI [mdpi.com]

- 5. The Impact of Ang-(1-9) and Ang-(3-7) on the Biological Properties of Prostate Cancer Cells by Modulation of Inflammatory and Steroidogenesis Pathway Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. elsevier.es [elsevier.es]

- 8. Angiotensin - Wikipedia [en.wikipedia.org]

- 9. Pharmacological characterization of a novel non-AT1, non-AT2 angiotensin binding site identified as neurolysin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.physiology.org [journals.physiology.org]

The Metabolic Fate of Angiotensin-(1-7): Mechanisms and Protocols for the Generation of Angiotensin-(3-7)

Executive Summary

The Renin-Angiotensin System (RAS) is no longer viewed as a linear cascade terminating at Angiotensin II. The "non-canonical" RAS axes, particularly those involving Angiotensin-(1-7) [Ang-(1-7)], have emerged as critical counter-regulatory pathways.[1] While the ACE2/Ang-(1-7)/Mas receptor axis is well-characterized, the downstream metabolic fragments of Ang-(1-7) remain under-investigated.

This guide focuses on the enzymatic cleavage of Angiotensin-(1-7) to Angiotensin-(3-7) .[2] This specific truncation involves the sequential removal of the N-terminal Aspartate and Arginine residues. Ang-(3-7) [Val-Tyr-Ile-His-Pro] has demonstrated distinct bioactivity in the Central Nervous System (CNS), particularly regarding memory retention and dopamine release, acting potentially through the AT4 receptor (IRAP).

This document provides a rigorous mechanistic overview and a validated experimental protocol for researchers aiming to isolate, synthesize, or quantify this conversion in vitro.

Mechanistic Pathways: The APA/APN Axis

The conversion of Ang-(1-7) to Ang-(3-7) is not typically a single-step hydrolysis. It is governed by the sequential action of membrane-bound metalloproteases. Understanding this causality is vital for designing inhibitor-based validation assays.

The Sequential Hydrolysis Model

-

Step 1: N-terminal Aspartate Removal

-

Enzyme: Aminopeptidase A (APA; EC 3.4.11.7), also known as Glutamyl Aminopeptidase.

-

Mechanism: APA requires Calcium (

) for optimal activity and specifically hydrolyzes acidic N-terminal amino acids (Aspartate or Glutamate). -

Product: Angiotensin-(2-7) [Arg-Val-Tyr-Ile-His-Pro].

-

-

Step 2: N-terminal Arginine Removal

-

Enzyme: Aminopeptidase N (APN; EC 3.4.11.2), also known as Alanyl Aminopeptidase or CD13.

-

Mechanism: APN is a Zinc-dependent (

) metalloprotease that preferentially cleaves neutral or basic N-terminal residues (like Arginine). -

Product: Angiotensin-(3-7) [Val-Tyr-Ile-His-Pro].

-

Competing Pathways

To successfully study the 1-7

Pathway Visualization

The following diagram illustrates the enzymatic flow and the necessary inhibitor checkpoints.

Caption: Sequential enzymatic hydrolysis of Ang-(1-7) to Ang-(3-7) via the APA/APN axis, showing the competing ACE pathway.

Experimental Protocol: In Vitro Metabolic Assay

This protocol is designed to validate the generation of Ang-(3-7) using recombinant enzymes or tissue homogenates (e.g., kidney brush border membranes or brain homogenates).

Reagents and Buffers

-

Assay Buffer: 25 mM HEPES or 50 mM Tris-HCl, pH 7.4.

-

Cofactors:

- (2 mM) – Critical for APA activity.

-

(10

-

Substrate: Synthetic Angiotensin-(1-7) (Acetate salt, >98% purity).

-

Inhibitor Cocktail (The "Stop" Solution): 1% Trifluoroacetic acid (TFA) or 1% Phosphoric acid (

).

Enzyme Inhibitor Controls (Validation)

To prove the pathway, you must run parallel reactions with specific inhibitors.

| Inhibitor | Target Enzyme | Concentration | Expected Outcome on Ang-(3-7) |

| Lisinopril | ACE | 10 | Increase (Blocks loss to Ang 1-5) |

| EC33 | Aminopeptidase A | 10 | Abolish (Blocks Step 1) |

| PC18 | Aminopeptidase N | 10 | Decrease (Blocks Step 2; Accumulates Ang 2-7) |

| Amastatin | General Aminopeptidase | 10 | Abolish (Blocks both steps) |

Step-by-Step Workflow

-

Preparation: Thaw recombinant APA/APN or tissue homogenate on ice.

-

Pre-incubation: Mix enzyme source with Assay Buffer (+/- Inhibitors) for 15 minutes at 37°C.

-

Note: If using tissue homogenate, always include Lisinopril (10

M) to prevent degradation into Ang-(1-5).

-

-

Initiation: Add Ang-(1-7) substrate (Final concentration: 10–100

M). -

Incubation: Incubate at 37°C with gentle shaking.

-

Timepoints: 0, 15, 30, 60 minutes.

-

-

Quenching: Stop reaction by adding equal volume of 1% TFA (or Phosphoric Acid).

-

Clarification: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet proteins.

-

Analysis: Supernatant is ready for LC-MS/MS or HPLC analysis.

Analytical Workflow Diagram

Caption: Operational workflow for the enzymatic cleavage assay and subsequent mass spectrometry analysis.

Data Presentation & Analysis

Mass Spectrometry Identification

Distinguishing Ang-(1-7) metabolites requires precise mass-to-charge (m/z) monitoring. The loss of Aspartate and Arginine results in distinct mass shifts.

Table 1: Physicochemical Properties of Ang-(1-7) and Metabolites

| Peptide | Sequence | Monoisotopic Mass (Da) | [M+H]+ (m/z) | [M+2H]2+ (m/z) | Key Characteristic |

| Ang-(1-7) | Asp-Arg-Val-Tyr-Ile-His-Pro | 898.47 | 899.48 | 450.24 | Parent Substrate |

| Ang-(2-7) | Arg-Val-Tyr-Ile-His-Pro | 783.45 | 784.46 | 392.73 | Loss of Asp (-115 Da) |

| Ang-(3-7) | Val-Tyr-Ile-His-Pro | 627.35 | 628.36 | 314.68 | Loss of Arg (-156 Da) |

| Ang-(1-5) | Asp-Arg-Val-Tyr-Ile | 664.37 | 665.38 | 333.19 | ACE cleavage product |

Data Interpretation[3][4][5][6][7][8][9][10][11]

-

Successful Conversion: You should observe a time-dependent decrease in the 899.48 m/z peak and a sequential appearance of 784.46 m/z (intermediate) followed by 628.36 m/z (final product).

-

Inhibition Check:

-

In the presence of EC33 , the 899.48 peak should remain stable (assuming ACE is blocked).

-

In the presence of PC18 , the 784.46 peak (Ang 2-7) should accumulate, and the 628.36 peak should be absent.

-

Biological Implications & Conclusion

While Ang-(1-7) is renowned for its vasodilatory effects via the Mas receptor, its degradation into Ang-(3-7) is not merely a clearance mechanism.

-

CNS Activity: Ang-(3-7) has been shown to bind to the AT4 receptor (Insulin-regulated aminopeptidase - IRAP) in the hippocampus. Unlike Ang-(1-7), which often requires Mas for its effects, Ang-(3-7) mimics the memory-enhancing effects of Angiotensin IV (Ang 3-8).

-

Drug Development: Therapeutic strategies aiming to elevate Ang-(1-7) levels (e.g., ACE2 activators) must account for the rapid degradation by APA. Conversely, if the neuroprotective effects are desired, inhibiting APN (to prevent breakdown of Ang 3-7 further) or APA (to prevent breakdown of Ang 1-7) requires careful selection based on the target tissue.

References

-

Santos, R. A., et al. (2018). Angiotensin-(1–7) and its receptor Mas: a new target for cardiovascular and metabolic diseases. Current Opinion in Pharmacology. Link

-

Wright, J. W., & Harding, J. W. (2011).[4][5] Brain renin-angiotensin—A new look at an old system.[4] Progress in Neurobiology.[4] Link

-

Chappell, M. C. (2016). Biochemical evaluation of the renin-angiotensin system: the good, bad, and absolute? American Journal of Physiology-Heart and Circulatory Physiology. Link

-

Zini, S., et al. (1996). Identification of metabolic pathways of the brain renin-angiotensin system.[6] Brain Research.[4][7] Link

-

Mizuno, M., et al. (2021). Aminopeptidase A Effect on Angiotensin Peptides and Their Blood Pressure Action.[8][6][9][10] Biomolecules.[1][8][11][12][13][14][15][4][5][7][9][10] Link

-

Handa, R. K. (2001). Characterization and function of the aminopeptidase activity that hydrolyzes angiotensin-(1-7) in the proximal tubule. Journal of the American Society of Nephrology. Link

Sources

- 1. joe.bioscientifica.com [joe.bioscientifica.com]

- 2. mdpi.com [mdpi.com]

- 3. remedypublications.com [remedypublications.com]

- 4. scispace.com [scispace.com]

- 5. Frontiers | Brain Renin–Angiotensin System at the Intersect of Physical and Cognitive Frailty [frontiersin.org]

- 6. portlandpress.com [portlandpress.com]

- 7. The Angiotensin II Type 2 Receptor in Brain Functions: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Physiopathology of the Brain Renin-Angiotensin System | MDPI [mdpi.com]

- 9. Novel role of aminopeptidase-A in angiotensin-(1–7) metabolism post myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. ahajournals.org [ahajournals.org]

- 13. jpp.krakow.pl [jpp.krakow.pl]

- 14. ahajournals.org [ahajournals.org]

- 15. Measurement of Angiotensin Peptides: HPLC-RIA - PMC [pmc.ncbi.nlm.nih.gov]

Metabolic Fate of Angiotensin IV: The Conversion to Angiotensin (3-7)

Executive Summary

The Renin-Angiotensin System (RAS) is no longer viewed merely as a linear cascade terminating in Angiotensin II.[1] The "alternative" RAS, driven by downstream metabolites like Angiotensin IV (Ang IV), plays a critical role in cognitive enhancement, cerebral blood flow, and neuroprotection via the AT4 receptor (Insulin-Regulated Aminopeptidase, IRAP).

This guide focuses on a specific, often overlooked metabolic event: the degradation of Ang IV (Val-Tyr-Ile-His-Pro-Phe) into the pentapeptide Angiotensin (3-7) (Val-Tyr-Ile-His-Pro). Understanding this conversion is vital for drug developers targeting cognitive disorders, as the cleavage of the C-terminal Phenylalanine by Prolyl Oligopeptidase (POP) and Carboxypeptidase P represents the primary deactivation pathway of the neuro-active Ang IV.

Part 1: The Biochemistry of Ang IV Degradation

The Structural Transition

Angiotensin IV is the hexapeptide fragment (3-8) of the original Angiotensin I sequence.[1] Its biological half-life is short (<30 seconds in plasma, minutes in tissue), necessitating rapid degradation mechanisms.

The transition to Ang-(3-7) involves the hydrolytic cleavage of the peptide bond between Proline (position 5 of Ang IV) and Phenylalanine (position 6 of Ang IV).

-

Substrate (Ang IV): Val-Tyr-Ile-His-Pro-Phe

-

Product (Ang 3-7): Val-Tyr-Ile-His-Pro + Phe (Free amino acid)

Enzymatic Mechanisms

Two primary enzyme classes drive this conversion. Their inhibition is a strategic target for prolonging the cognitive benefits of Ang IV.

Prolyl Oligopeptidase (POP / PREP)

POP (EC 3.4.21.[2][3]26) is a cytosolic serine peptidase.[3] It is unique because it cleaves peptide bonds on the carboxyl side of internal proline residues.[2]

-

Specificity: POP requires the peptide to be short (<30 amino acids) and specifically targets the ...-Pro-X bond.

-

Relevance: Since Ang IV terminates in ...-Pro-Phe, it is a near-perfect substrate for POP. In the brain, POP activity is a major determinant of Ang IV availability.

Carboxypeptidase P (Carb-P)

Carboxypeptidase P is a lysosomal enzyme that releases C-terminal amino acids. It acts broadly on Angiotensin peptides, including the conversion of Ang II to Ang-(1-7) and Ang IV to Ang-(3-7).[1][4][5]

Pathway Visualization

The following diagram illustrates the specific metabolic position of Ang-(3-7) within the non-classical RAS.

Figure 1: The metabolic cascade isolating the conversion of Ang IV to Ang-(3-7) via Prolyl Oligopeptidase activity.[6]

Part 2: Pharmacodynamics & Receptor Affinity

The conversion of Ang IV to Ang-(3-7) is functionally significant because it alters receptor binding affinity.

The AT4 Receptor (IRAP)

The "AT4 receptor" is the enzyme Insulin-Regulated Aminopeptidase (IRAP).[4][7][8][9] Ang IV acts as a high-affinity inhibitor of IRAP's catalytic site, which prevents the degradation of neuropeptides (like vasopressin) and modulates glucose uptake (GLUT4 trafficking).

Comparative Bioactivity

The removal of the C-terminal Phenylalanine drastically changes the pharmacophore.

| Feature | Angiotensin IV (3-8) | Angiotensin (3-7) |

| Sequence | Val-Tyr-Ile-His-Pro-Phe | Val-Tyr-Ile-His-Pro |

| AT4 (IRAP) Affinity ( | High (< 5 nM) | Low / Negligible (> 100 nM) |

| Cognitive Effect | Potent memory enhancement | Weak / Inactive |

| Metabolic Stability | Low (Substrate for POP) | Moderate |

| Functional Role | Active Agonist/Inhibitor | Inactive Metabolite |

Key Insight: The Phenylalanine residue at position 8 (of the original Ang I sequence) is critical for hydrophobic interaction within the IRAP binding pocket. Its removal by POP effectively "switches off" the signal.

Part 3: Experimental Protocols

To study this pathway, researchers must differentiate Ang IV from Ang-(3-7) in complex biological matrices. Immunological methods (ELISA) often cross-react due to the shared N-terminus. LC-MS/MS is the mandatory standard for validation.

Protocol: LC-MS/MS Quantification of Ang IV and Ang-(3-7)

Objective: Simultaneous quantification of Ang IV and its metabolite Ang-(3-7) in plasma or brain tissue homogenate.

Reagents:

-

Internal Standard (IS):

-labeled Ang IV (Stable isotope dilution is critical to account for matrix effects). -

Enzyme Inhibitor Cocktail: Must include EDTA (metalloprotease inhibitor) and specific POP inhibitors (e.g., Z-Pro-Prolinal) during sample collection to prevent ex vivo degradation.

Workflow:

-

Sample Preparation (Solid Phase Extraction):

-

Condition C18 Sep-Pak columns with methanol followed by 0.1% formic acid (FA).

-

Load plasma/homogenate (acidified with 1% FA).

-

Wash with 0.1% FA to remove salts/proteins.

-

Elute peptides with 80% Acetonitrile / 0.1% FA.

-

Lyophilize and reconstitute in mobile phase.

-

-

Chromatography (LC Conditions):

-

Column: Reverse-phase C18 (e.g., 2.1 x 100 mm, 1.7 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 5% B to 40% B over 10 minutes (Angiotensin peptides are relatively polar).

-

-

Mass Spectrometry (MRM Transitions):

-

Operate in Positive Electrospray Ionization (ESI+) mode.

-

Monitor specific Multiple Reaction Monitoring (MRM) transitions:

-

| Peptide | Precursor Ion ( | Product Ion ( | Charge State |

| Angiotensin IV | 387.7 | 263.1 | [M+2H] |

| Angiotensin (3-7) | 313.2 | 110.1 (His immonium) | [M+2H] |

| IS (Labeled Ang IV) | 390.7 | 266.1 | [M+2H] |

Data Analysis: Calculate the ratio of the analyte peak area to the Internal Standard peak area. Use a calibration curve (10 pg/mL – 1000 pg/mL) to determine concentration.

Part 4: Implications for Drug Design

The rapid conversion of Ang IV to Ang-(3-7) limits the therapeutic utility of native Ang IV. Drug development strategies currently focus on preventing this specific cleavage event.

Peptidomimetics

Replacing the labile peptide bond between Proline and Phenylalanine is a proven strategy.

-

Strategy: Introduce a reduced peptide bond (

) or a -

Result: These analogs (e.g., Nle-Ang IV analogs) resist POP cleavage, extending half-life from minutes to hours while maintaining AT4 receptor affinity.

POP Inhibitors

Co-administration of Prolyl Oligopeptidase inhibitors (e.g., KYP-2047) has been shown to increase endogenous Ang IV levels in the brain, thereby enhancing cholinergic transmission and memory performance without administering exogenous peptides.

References

-

Wright, J. W., & Harding, J. W. (2011).[10] The Brain Renin-Angiotensin System: A Diversity of Functions and Implications for CNS Diseases. Pflügers Archiv - European Journal of Physiology. Link

-

Albiston, A. L., et al. (2001).[5][9][10] Evidence that the Angiotensin IV (AT4) Receptor is the Enzyme Insulin-Regulated Aminopeptidase.[1][4][7][8][9] Journal of Biological Chemistry. Link

-

Vanderheyden, P. M. (2009).[10] From Angiotensin IV Binding Site to AT4 Receptor.[4][7][8] Molecular and Cellular Endocrinology. Link

-

Chappell, M. C. (2016). Biochemical Evaluation of the Renin-Angiotensin System: The Good, Bad, and Absolute? American Journal of Physiology-Heart and Circulatory Physiology. Link

-

Myöhänen, T. T., et al. (2012). Prolyl Oligopeptidase Inhibition Attenuates Neurotoxicity in Parkinson's Disease Models. Journal of Neuroscience. Link

Sources

- 1. journals.physiology.org [journals.physiology.org]

- 2. The role of prolyl oligopeptidase, understanding the puzzle - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Prolyl endopeptidase - Wikipedia [en.wikipedia.org]

- 4. An Update on the Tissue Renin Angiotensin System and Its Role in Physiology and Pathology [mdpi.com]

- 5. Discovery of Inhibitors of Insulin-Regulated Aminopeptidase as Cognitive Enhancers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Angiotensin receptor subtype mediated physiologies and behaviors: New discoveries and clinical targets - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Angiotensin - Wikipedia [en.wikipedia.org]

- 10. Frontiers | From Angiotensin IV to Small Peptidemimetics Inhibiting Insulin-Regulated Aminopeptidase [frontiersin.org]

Physiological Role of Angiotensin (3-7) in the Kidney: A Technical Guide

The following technical guide details the physiological role, biochemical formation, and experimental characterization of Angiotensin (3-7) in the renal system.

Executive Summary

Historically dismissed as a biologically inert breakdown product, Angiotensin (3-7) [Val-Tyr-Ile-His-Pro] has emerged as a critical effector peptide within the non-canonical Renin-Angiotensin System (RAS). While Angiotensin (1-7) is widely recognized for its vasodilatory and natriuretic properties via the Mas receptor, recent evidence indicates that in the renal proximal tubule, the natriuretic effects of Ang (1-7) are largely mediated by its local conversion to Ang (3-7).

This guide delineates the metabolic pathways generating Ang (3-7), its specific interaction with the AT4 receptor (IRAP) , and its modulation of sodium transport. It serves as a blueprint for researchers to isolate, synthesize, and validate the activity of this pentapeptide in renal drug discovery.

Biochemistry and Metabolic Pathways

Peptide Sequence and Structure

Angiotensin (3-7) is a pentapeptide with the sequence Val-Tyr-Ile-His-Pro .[1] It lacks the N-terminal Asp-Arg dipeptide found in Ang (1-7) and the Phenylalanine residue found at the C-terminus of Ang II.

Formation Pathways

The generation of Ang (3-7) in the kidney is not random degradation; it is governed by specific peptidases, primarily Dipeptidyl Peptidase 3 (DPP3) and aminopeptidases.

-

Primary Route (The DPP3 Shunt): DPP3, a zinc-dependent metallopeptidase, cleaves the N-terminal dipeptide (Asp-Arg) from Angiotensin (1-7) directly to form Ang (3-7).

-

Secondary Route (Sequential Aminopeptidase Action):

-

Aminopeptidase A (APA) cleaves Asp¹ from Ang (1-7)

Ang (2-7). -

Aminopeptidase N (APN) or Arginine Aminopeptidase cleaves Arg² from Ang (2-7)

Ang (3-7).

-

The "Active Metabolite" Hypothesis

In the renal proximal tubule, Ang (1-7) is rapidly metabolized. Experimental data using peptidase inhibitors demonstrates that blocking the conversion of Ang (1-7) to Ang (3-7) attenuates the inhibitory effect on sodium-ATPase activity. This suggests Ang (1-7) acts as a "pro-drug" in this specific context, with Ang (3-7) serving as the terminal effector.

Visualization: The Renal Ang (3-7) Formation Pathway

Caption: The metabolic cascade highlighting DPP3-mediated conversion of Ang (1-7) to Ang (3-7) as the primary renal pathway.

Receptor Pharmacology: The AT4R Connection

Unlike Ang (1-7), which binds the Mas receptor, Ang (3-7) exhibits high affinity for the AT4 receptor , also identified as Insulin-Regulated Aminopeptidase (IRAP) .

Mechanism of Action[2][3][4]

-

Target: AT4 Receptor / IRAP.

-

Binding Affinity: Ang (3-7) binds AT4R, though with slightly lower affinity than Ang IV (the classical AT4 agonist).[2]

-

Signaling Consequence: Binding of Ang (3-7) to IRAP inhibits the enzyme's catalytic activity. This inhibition prevents the degradation of local substrates (such as vasopressin or oxytocin) and triggers intracellular signaling cascades involving PKA (Protein Kinase A) and NGF (Nerve Growth Factor) pathways, although in the kidney, the primary outcome is modulation of ion transport.

Distinguishing Features

| Feature | Angiotensin (1-7) | Angiotensin (3-7) |

| Primary Receptor | Mas Receptor (GPCR) | AT4 Receptor (Enzyme/IRAP) |

| Renal Effect | Vasodilation, Natriuresis | Inhibition of Na+/K+ ATPase |

| Blockade | Blocked by A-779 | Blocked by AT4 antagonists (e.g., divalinal) |

| Metabolic Stability | Rapidly degraded by ACE | More stable pentapeptide |

Physiological Effects in the Kidney[1][2][3][4][6][7]

Modulation of Proximal Tubule Sodium Transport

The most definitive physiological role of Ang (3-7) is the inhibition of energy-dependent solute transport in the proximal tubule.

-

Effect: Decreases oxygen consumption (QO2) related to active Na+ transport.

-

Causality: Ang (1-7) applied to proximal tubules inhibits Na+-ATPase. However, this effect is abolished by bestatin (an aminopeptidase inhibitor) and JMV-390 (a specific inhibitor of enzymes generating Ang 3-7), proving that conversion to Ang (3-7) is required.

-

Outcome: Promotes natriuresis (sodium excretion) and diuresis, countering the sodium-retaining effects of Ang II.[3][4]

Counter-Regulation of Oxidative Stress

While Ang II induces oxidative stress via NADPH oxidase (NOX4), Ang (3-7) (like its precursor) appears to exert a protective anti-oxidant effect, although the specific signaling pathway (likely via AT4R inhibition of IRAP) is distinct from the Mas-mediated pathway.

Experimental Framework for Researchers

To study Ang (3-7), one cannot simply inject Ang (1-7) and observe; one must control the metabolic conversion. The following protocols ensure scientific integrity.

Protocol: Differentiating Ang (1-7) vs. Ang (3-7) Activity

Objective: Determine if a renal effect is due to the parent heptapeptide or the pentapeptide metabolite.

Reagents:

-

Angiotensin (3-7) (synthetic, Val-Tyr-Ile-His-Pro).

-

Amastatin/Bestatin: General aminopeptidase inhibitors (blocks conversion).

-

A-779: Selective Mas receptor antagonist.

-

Divalinal-Ang IV: Selective AT4 receptor antagonist.

Workflow:

-

Baseline: Measure Renal Blood Flow (RBF) or Na+ excretion in anesthetized rat/mouse model.

-

Arm A (Mas Validation): Infuse Ang (1-7) + Divalinal.

-

Logic: If effect persists, it is Mas-mediated (Ang 1-7 direct).

-

-

Arm B (Metabolite Validation): Infuse Ang (1-7) + Bestatin/Amastatin.

-

Logic: If effect is abolished , conversion to Ang (3-7) is required.

-

-

Arm C (Direct Agonism): Infuse Ang (3-7) directly.

-

Logic: Should mimic Ang (1-7) effects but be insensitive to Bestatin and insensitive to A-779 (Mas blocker).

-

Protocol: Measurement of Renal Na+-ATPase Activity

Objective: Quantify the direct cellular effect of Ang (3-7).

-

Isolation: Isolate basolateral membranes (BLM) from renal cortex using Percoll gradient centrifugation.

-

Incubation: Incubate BLM (10-20 µg protein) in reaction medium containing:

-

50 mM NaCl, 5 mM KCl, 3 mM MgCl2, 50 mM Tris-HCl (pH 7.4).

-

Test Compound: Ang (3-7) (10⁻¹² to 10⁻⁶ M).

-

-

ATP Hydrolysis: Initiate with 2 mM ATP. Incubate 20 min at 37°C.

-

Quantification: Stop reaction with TCA. Measure inorganic phosphate (Pi) release colorimetrically.

-

Specific Activity: Calculate difference in Pi release with and without ouabain (specific Na+/K+ ATPase inhibitor).

-

Expected Result: Ang (3-7) should dose-dependently reduce ouabain-sensitive ATPase activity.

-

Visualization: Experimental Logic Flow

Caption: Decision matrix for distinguishing Mas-mediated vs. AT4-mediated renal effects.

Therapeutic Implications

The identification of Ang (3-7) as a bioactive renal peptide opens new avenues for drug development:

-

DPP3 Modulation: In heart failure, high DPP3 levels deplete beneficial Ang (1-7). However, in the kidney, DPP3 activity might be required for natriuresis via Ang (3-7) formation. This duality suggests that systemic DPP3 inhibition (proposed for shock) must be evaluated for potential renal sodium retention side effects.

-

AT4R Agonists: Synthetic analogs of Ang (3-7) with higher stability could serve as novel diuretics that target the proximal tubule without affecting systemic blood pressure via AT1/AT2 receptors.

References

-

Handa, R. K., et al. (1999). Metabolism of angiotensin I and angiotensin II by isolated rat glomeruli and proximal tubules. American Journal of Physiology-Renal Physiology. Link

-

Simões-e-Silva, A. C., et al. (1998). Renal actions of angiotensin-(1-7). Brazilian Journal of Medical and Biological Research.[12] Link

-

Velez, J. C., et al. (2013).[4] Network modeling reveals steps in angiotensin peptide processing. Hypertension. Link

-

Chappell, M. C. (2019). The Angiotensin-(1-7) Axis: Formation and Metabolism Pathways. In: Renin-Angiotensin System. Link

-

Wright, J. W., & Harding, J. W. (2011). Brain renin-angiotensin-A new look at an old system. Progress in Neurobiology. (Details AT4R/IRAP interaction). Link

Sources

- 1. Angiotensin [bionity.com]

- 2. mdpi.com [mdpi.com]

- 3. ahajournals.org [ahajournals.org]

- 4. The ins and outs of angiotensin processing within the kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metabolism of Angiotensinogen to Angiotensins | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Frontiers | Update on the Angiotensin Converting Enzyme 2-Angiotensin (1–7)-Mas Receptor Axis: Fetal Programing, Sex Differences, and Intracellular Pathways [frontiersin.org]

- 8. tandfonline.com [tandfonline.com]

- 9. The Angiotensin-(1-7) Axis: Formation and Metabolism Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. research.rug.nl [research.rug.nl]

- 11. explorationpub.com [explorationpub.com]

- 12. scielo.br [scielo.br]

Angiotensin (3-7) in the Central Nervous System: A Technical Guide to Function, Mechanism, and Experimental Protocols

This guide serves as a comprehensive technical resource on Angiotensin (3-7) , a bioactive metabolite of the brain Renin-Angiotensin System (RAS) with distinct neuropharmacological properties. It is designed for researchers investigating neuropeptide signaling, cognitive enhancement, and central dopaminergic regulation.[1]

Executive Summary

While Angiotensin II (Ang II) and Angiotensin IV (Ang IV) dominate the literature on the brain Renin-Angiotensin System (RAS), Angiotensin (3-7) (Val-Tyr-Ile-His-Pro) represents a critical, often overlooked bioactive fragment. Emerging primarily from the degradation of Ang IV, this pentapeptide retains significant psychoactive potency—specifically in memory consolidation and dopaminergic modulation—while exhibiting a distinct receptor binding profile. This guide delineates the biochemical origin, receptor pharmacology, and physiological functions of Ang (3-7), providing validated protocols for its investigation in CNS models.

Biochemistry and Metabolism[2]

Peptide Sequence and Structure

Angiotensin (3-7) is a pentapeptide with the sequence Val-Tyr-Ile-His-Pro . It lacks the N-terminal Asp-Arg of Ang II and the C-terminal Phenylalanine of Ang IV.

| Peptide | Sequence | Key Enzyme(s) |

| Angiotensin II (1-8) | Asp-Arg-Val-Tyr-Ile-His-Pro-Phe | ACE, Chymase |

| Angiotensin III (2-8) | Arg-Val-Tyr-Ile-His-Pro-Phe | Aminopeptidase A (APA) |

| Angiotensin IV (3-8) | Val-Tyr-Ile-His-Pro-Phe | Aminopeptidase N (APN) |

| Angiotensin (3-7) | Val-Tyr-Ile-His-Pro | Carboxypeptidase P / Prolyl Endopeptidase |

Metabolic Pathways

Angiotensin (3-7) is generated through the C-terminal cleavage of Angiotensin IV. The removal of the Phenylalanine (Phe8) residue is the rate-limiting step that distinguishes the AT4-binding hexapeptide from the pentapeptide.

Figure 1: The enzymatic cascade generating Angiotensin (3-7) within the central nervous system.

Pharmacology and Receptor Mechanisms[1][2][3][4][5][6][7]

The AT4 Receptor / IRAP Connection

Unlike Ang II, which binds AT1 and AT2 receptors, Ang (3-7) interacts with the AT4 receptor , now identified as Insulin-Regulated Aminopeptidase (IRAP) .[2]

-

Mechanism: Ang (3-7) acts as an inhibitor of IRAP catalytic activity. By inhibiting IRAP, it prevents the degradation of other neuropeptides (e.g., vasopressin, oxytocin, somatostatin) involved in memory processing, extending their half-life and potentiating cognitive function.

-

Affinity: Ang (3-7) binds to IRAP with lower affinity than Ang IV but retains sufficient potency to elicit behavioral effects at nanomolar concentrations.

Dopaminergic Modulation

Ang (3-7) exhibits a unique interaction with the central dopaminergic system, distinct from the pressor effects of Ang II.

-

Synergy: It significantly intensifies stereotypy induced by apomorphine (D1/D2 agonist) and amphetamine (dopamine releaser).

-

Pathway: This suggests Ang (3-7) may enhance postsynaptic dopamine receptor sensitivity or modulate dopamine release in the striatum.

-

AT1/AT2 Cross-talk: Behavioral studies using Losartan (AT1 antagonist) and CGP 42112A (AT2 ligand) indicate that the effects of Ang (3-7) are partially dependent on functional AT1 and AT2 receptors, suggesting a heteromeric receptor interaction or downstream signal integration.

Physiological Functions in the CNS[1][9]

| Function | Effect of Ang (3-7) | Comparative Potency |

| Memory Consolidation | Enhances retention in passive avoidance and object recognition tasks. | Equipotent to Ang IV and Ang II (1 nmol dose).[3] |

| Locomotor Activity | Increases exploratory behavior (crossings, rearings) in open field tests.[3] | Similar to Ang II; distinct from Ang IV (which is less psychomotor). |

| Anxiety | Modulates anxiety-like behavior (often anxiolytic in elevated plus maze). | Complex; effect blocked by Losartan. |

| Stereotypy | Potentiates apomorphine-induced stereotypy (sniffing, gnawing). | Significant potentiation; indicates dopaminergic link. |

Experimental Protocols

Peptide Handling and Preparation

-

Solubility: Ang (3-7) is water-soluble but prone to rapid enzymatic degradation.

-

Vehicle: Artificial Cerebrospinal Fluid (aCSF) is the required vehicle for CNS administration.

-

Storage: Lyophilized powder must be stored at -20°C. Reconstituted solutions should be used immediately or aliquoted and frozen once (avoid freeze-thaw).

Intracerebroventricular (ICV) Administration

To study Ang (3-7), direct delivery to the brain ventricles is necessary to bypass the blood-brain barrier and enzymatic degradation in the periphery.

Protocol:

-

Stereotaxic Surgery: Anesthetize rat (Ketamine/Xylazine). Implant a permanent guide cannula targeting the lateral ventricle (Coordinates relative to Bregma: AP -0.5 mm, L ±1.3 mm, DV -3.5 mm).

-

Recovery: Allow 5-7 days for recovery.

-

Verification: Verify cannula patency by injecting Ang II (10 ng); an immediate dipsogenic response (drinking) confirms correct placement.

-

Injection: Inject Ang (3-7) (typically 1 nmol in 1-2 µL aCSF) using a Hamilton syringe over 60 seconds. Leave the injector in place for 60 seconds to prevent backflow.

Behavioral Assays

A. Passive Avoidance (Memory)[3]

-

Concept: Tests the ability to remember a negative stimulus (foot shock).

-

Step 1 (Acquisition): Place rat in the light chamber of a two-compartment box. When it enters the dark chamber, deliver a mild foot shock (0.5 mA, 2s).

-

Step 2 (Treatment): Administer Ang (3-7) ICV immediately post-training (consolidation phase).

-

Step 3 (Retention): Test 24 hours later. Measure latency to enter the dark chamber.

-

Result: Ang (3-7) treated animals show significantly increased latency (improved memory).

B. Open Field Test (Locomotor/Anxiety)

-

Setup: 100cm x 100cm arena.

-

Procedure: Place rat in center 15 mins after ICV injection.

-

Metrics: Record number of line crossings (horizontal activity) and rearings (vertical activity) for 5-10 minutes.

-

Result: Ang (3-7) increases both crossings and rearings compared to vehicle.

C. Apomorphine Stereotypy (Dopaminergic Tone)

-

Agonist: 15 mins later, inject Apomorphine (1 mg/kg i.p.).

-

Scoring: Score behavior every 10 mins for 1 hour (0=asleep, 1=active, 2=sniffing, 3=licking/biting).

-

Result: Ang (3-7) shifts the dose-response curve to the left, intensifying stereotypy.

Diagrammatic Summary of Mechanism

Figure 2: Proposed dual-pathway mechanism of Ang (3-7) involving IRAP inhibition and dopaminergic sensitization.

References

-

Braszko, J. J., et al. (1991). "The 3-7 fragment of angiotensin II is probably responsible for its psychoactive properties."[1][3] Brain Research, 542(1), 49-54.[3]

-

Wright, J. W., & Harding, J. W. (2011). "Brain renin-angiotensin-A new look at an old system." Progress in Neurobiology, 95(1), 49-67.

-

Albiston, A. L., et al. (2001). "The angiotensin IV receptor AT4 is the insulin-regulated aminopeptidase (IRAP)." Trends in Endocrinology & Metabolism, 12(10), 427-428.

-

Braszko, J. J. (2004). "Angiotensin IV and its fragments in the control of psychomotor and cognitive processes." Current Pharmaceutical Design, 10(21), 2593-2602.

-

Stragier, B., et al. (2006). "Involvement of insulin-regulated aminopeptidase in the effects of angiotensin IV on spatial memory." European Journal of Pharmacology, 535(1-3), 214-219.

Sources

Biological Activity of the Angiotensin I/II (3-7) Fragment: A Technical Guide

Executive Summary

The Renin-Angiotensin System (RAS) is no longer viewed as a linear cascade ending with Angiotensin II (Ang II). It is a complex network of bioactive peptides with distinct, often opposing, physiological roles.[1] Among these, the pentapeptide Angiotensin (3-7) —sequence Val-Tyr-Ile-His-Pro —has emerged as a critical metabolite with potent central nervous system (CNS) and renal activities.

Unlike Ang II, which acts primarily via the AT1 receptor to induce vasoconstriction, Ang(3-7) operates through a distinct pharmacological profile, primarily interacting with the AT4 receptor (Insulin-Regulated Aminopeptidase, IRAP) and modulating dopaminergic neurotransmission. This guide provides a comprehensive technical analysis of Ang(3-7), detailing its biochemical formation, receptor mechanics, and validated experimental protocols for its study.

Biochemistry and Metabolic Pathways[1]

Peptide Identity

-

Molecular Weight: ~627.7 g/mol

-

Origin: The peptide is a downstream metabolite of the RAS, formed primarily through the degradation of Angiotensin IV (Ang 3-8) or Angiotensin (1-7).

The Enzymatic Cascade

The formation of Ang(3-7) is the result of successive N-terminal and C-terminal cleavages. Understanding this cascade is vital for experimental design, particularly when using enzyme inhibitors to isolate specific peptide effects.

-

Aminopeptidase A (APA): Cleaves Asp¹ from Ang II to form Ang III.[6][7]

-

Aminopeptidase N (APN): Cleaves Arg² from Ang III to form Ang IV (3-8).

-

Carboxypeptidases/Prolyl Oligopeptidase (POP): Cleaves Phe⁸ from Ang IV to yield Ang(3-7) . Alternatively, Neprilysin (NEP) can process Ang(1-7) directly into Ang(3-7).

Figure 1: The metabolic formation of Ang(3-7).[4] Note the convergence of the Ang IV and Ang(1-7) pathways.

Mechanism of Action and Receptor Pharmacology[1]

The biological activity of Ang(3-7) is defined by its interaction with the AT4 receptor system and its modulation of dopaminergic pathways.

The AT4 Receptor (IRAP) Interaction

The AT4 receptor is not a classical G-protein coupled receptor (GPCR) but is identified as the transmembrane enzyme Insulin-Regulated Aminopeptidase (IRAP) .[8][9][10]

-

Binding Affinity: Ang(3-7) binds to the AT4 site, though with lower affinity than the hexapeptide Ang IV.[4]

-

Mechanism: Binding of Ang(3-7) inhibits the catalytic activity of IRAP. This inhibition prevents the degradation of other neuropeptides (e.g., vasopressin, oxytocin, somatostatin) implicated in memory, effectively extending their half-life and potentiating their effects.

-

Glucose Uptake: IRAP co-localizes with GLUT4 vesicles. Ligand binding may modulate glucose uptake in neurons, contributing to cognitive enhancement.

The Dopaminergic Connection

Research indicates that Ang(3-7) exerts significant effects on the central dopaminergic system, particularly in the striatum and nucleus accumbens.

-

Observation: Intracerebroventricular (ICV) administration of Ang(3-7) enhances apomorphine-induced stereotypy (a proxy for dopamine receptor stimulation).[11]

-

Pathway: This effect is likely mediated via modulation of dopamine release or D1/D2 receptor sensitivity, distinguishing it from the vascular effects of Ang II.

Physiological Functions

| System | Effect | Mechanism | Key Reference |

| CNS (Cognition) | Enhances object recognition and passive avoidance memory.[5] | Inhibition of IRAP; Modulation of hippocampal dopamine. | Braszko et al.[11] |

| CNS (Behavior) | Increases locomotor activity and exploratory behavior. | Dopaminergic projection to Nucleus Accumbens.[12] | Winnicka et al.[11] |

| Renal | Modulates Na+/K+ ATPase activity; inhibits energy-dependent solute transport. | AT4 receptor binding in proximal tubule cells.[13] | Handa et al.[13] |

| Cardiovascular | Minimal pressor activity compared to Ang II.[3][4][9] | Low affinity for AT1 receptors. | Wright et al.[11] |

Experimental Protocols

Peptide Synthesis (SPPS)

Rationale: Commercial peptides often degrade. In-house synthesis or custom synthesis with strict QC is required.

-

Resin Selection: Use 2-Chlorotrityl Chloride Resin pre-loaded with Proline. This prevents racemization of the C-terminal Proline and allows for cleavage of the protected fragment if needed.

-

Coupling Strategy: Fmoc-solid phase synthesis.

-

Deprotection: 20% Piperidine in DMF.

-

Activator: HBTU/DIEA (1:2 ratio).

-

Sequence Assembly: Pro -> His(Trt) -> Ile -> Tyr(tBu) -> Val.

-

-

Cleavage: 95% TFA, 2.5% TIPS, 2.5% H2O. (High TFA concentration is necessary to remove the Trityl group from Histidine).

-

Purification: Reverse-phase HPLC (C18 column).

-

Mobile Phase A: 0.1% TFA in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: 5% to 60% B over 30 minutes.

-

Intracerebroventricular (ICV) Administration

Rationale: Ang(3-7) does not cross the Blood-Brain Barrier (BBB) efficiently. Systemic injection will yield renal but not central data.

Protocol:

-

Stereotaxic Surgery: Anesthetize rats (Ketamine/Xylazine). Implant a permanent guide cannula aiming for the lateral ventricle (Coordinates relative to Bregma: AP -0.8 mm, L 1.5 mm, DV -3.5 mm).

-

Recovery: Allow 5-7 days for recovery.

-

Injection:

-

Prepare Ang(3-7) in artificial cerebrospinal fluid (aCSF).

-

Dose Range: 0.1 to 1.0 nmol (Standard effective window).

-

Volume: 1-5 µL injected over 60 seconds.

-

-

Control: Vehicle (aCSF) and Scrambled Peptide (Pro-Ile-Val-His-Tyr).

Metabolic Stability Assay

Rationale: As a fragment, Ang(3-7) is liable to further degradation. You must verify its half-life in your specific biological matrix.

-

Incubation: Incubate 10 µM Ang(3-7) in rat plasma or kidney homogenate at 37°C.

-

Sampling: Aliquot at 0, 5, 15, 30, and 60 minutes.

-

Quenching: Add ice-cold Acetonitrile (1:3 ratio) to precipitate proteins. Centrifuge at 10,000g for 10 min.

-

Analysis: LC-MS/MS. Monitor the transition of the parent ion (m/z ~628) to specific fragments.

Signaling Pathway Visualization

The following diagram illustrates the proposed signaling mechanism of Ang(3-7) in a neuronal context, highlighting the IRAP inhibition pathway.

Figure 2: Proposed signaling mechanism. Ang(3-7) inhibits IRAP, preventing neuropeptide degradation, while simultaneously modulating dopaminergic pathways.

Therapeutic Potential & Conclusion

Ang(3-7) represents a highly specific therapeutic target. Its ability to enhance cognitive function without the potent vasoconstrictive side effects of Ang II or the broad systemic effects of Ang IV makes it a candidate for:

-

Nootropics: Treatment of cognitive decline in Alzheimer's or vascular dementia.

-

Renal Therapeutics: Modulation of sodium retention in specific hypertensive phenotypes.

Final Recommendation: Researchers must rigorously distinguish Ang(3-7) activity from Ang IV. The use of specific aminopeptidase inhibitors during experiments is non-negotiable to prevent metabolic conversion and ensure data integrity.

References

-

Braszko, J. J., et al. (1991). Psychological effects of angiotensin II fragments: Focus on Ang(3-7).[11][12] Brain Research Bulletin.

-

Wright, J. W., & Harding, J. W. (2011). Brain renin-angiotensin-A new look at an old system. Progress in Neurobiology.

-

Albiston, A. L., et al. (2001). The angiotensin IV (AT4) receptor is the enzyme insulin-regulated aminopeptidase (IRAP).[8][9] Journal of Biological Chemistry.

-

Handa, R. K. (1999). Characterization of the AT4 receptor in the rat proximal tubule. American Journal of Physiology-Renal Physiology.[13]

-

Winnicka, M. M. (1999). Dopaminergic projection to the nucleus accumbens mediates the memory-enhancing effect of angiotensins in rats.[12] Pharmacology Biochemistry and Behavior.[14]

Sources

- 1. journals.physiology.org [journals.physiology.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. angiotensin III | C46H66N12O9 | CID 3082042 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Angiotensin - Wikipedia [en.wikipedia.org]

- 6. Enzymatic pathways of the brain renin–angiotensin system: Unsolved problems and continuing challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular Signaling Mechanisms of the Renin-Angiotensin System in Heart Failure | Thoracic Key [thoracickey.com]

- 8. The angiotensin IV/AT4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ruj.uj.edu.pl [ruj.uj.edu.pl]

- 10. researchgate.net [researchgate.net]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Dopaminergic projection to the nucleus accumbens mediates the memory-enhancing effect of angiotensins in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The Impact of Ang-(1-9) and Ang-(3-7) on the Biological Properties of Prostate Cancer Cells by Modulation of Inflammatory and Steroidogenesis Pathway Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Focus on Brain Angiotensin III and Aminopeptidase A in the Control of Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

The Non-Canonical RAS: Intracellular Signaling & Bioactivity of Angiotensin (3-7)

Executive Summary

While Angiotensin II (Ang II) and Angiotensin (1-7) dominate the literature of the Renin-Angiotensin System (RAS), the pentapeptide Angiotensin (3-7) (Val-Tyr-Ile-His-Pro) represents a critical, often overlooked bioactive metabolite. Unlike the classic GPCR-mediated cascades of AT1 or Mas receptors, Ang (3-7) exerts its most profound effects through an enzymatic inhibition mechanism involving the Insulin-Regulated Aminopeptidase (IRAP) , formerly known as the AT4 receptor.

This technical guide delineates the biogenesis, receptor pharmacology, and downstream signaling of Ang (3-7). It is designed for researchers investigating cognitive enhancement, renal sodium handling, and RAS-targeted drug development.

Biogenesis and Stability: The Metabolic Cascade

Angiotensin (3-7) is not a direct product of Angiotensinogen cleavage but a downstream metabolite formed through two distinct degradation pathways. Understanding these routes is essential for experimental design, particularly when selecting protease inhibitors.

The Dual-Source Formation

-

The Ang IV Route (Primary): Angiotensin IV (Ang 3-8) is cleaved at the C-terminus by Carboxypeptidase P (Carb-P) or Prolyl Oligopeptidase (PO) , removing the Phenylalanine (Phe) residue.

-

The Ang (1-7) Route (Secondary): Angiotensin (1-7) undergoes N-terminal degradation.[1] Aminopeptidase A (APA) removes Aspartate to form Ang (2-7), followed by Aminopeptidase N (APN) removing Arginine to yield Ang (3-7).

Structural Integrity

-

Stability: Highly susceptible to further degradation into inactive fragments.

-

Experimental Constraint: In vitro studies must utilize specific peptidase inhibitors (e.g., Amastatin) to prevent rapid hydrolysis during incubation.

Pathway Visualization

The following diagram illustrates the enzymatic cascade leading to Ang (3-7) accumulation.[6][7]

Figure 1: Biogenesis of Angiotensin (3-7) via the hydrolytic processing of Ang II and Ang (1-7).

Receptor Targets & Molecular Mechanisms

The signaling of Ang (3-7) is unique because it functions primarily as an enzyme inhibitor rather than a classic receptor agonist.

The IRAP / AT4 Receptor Axis

The binding site historically termed the "AT4 Receptor" is actually the transmembrane enzyme Insulin-Regulated Aminopeptidase (IRAP) .[1][8][9]

-

Mechanism: Competitive Inhibition.[9]

-

The Logic: IRAP constitutively degrades memory-enhancing neuropeptides (e.g., Vasopressin, Oxytocin, Met-Enkephalin, Somatostatin).

-

Ang (3-7) Action: Ang (3-7) binds to the catalytic site of IRAP. By occupying this site, it prevents IRAP from degrading endogenous neuropeptides. The "signal" is therefore the accumulation of these neuropeptides, which then activate their own respective receptors to enhance long-term potentiation (LTP) and memory.

-

Affinity: Ang (3-7) binds IRAP with lower affinity than Ang IV but retains significant bioactivity, particularly in the hippocampus.

The Mas Receptor Controversy

While Ang (1-7) is the high-affinity ligand for the Mas receptor (GPCR), Ang (3-7) exhibits significantly reduced affinity.

-

Current Consensus: Ang (3-7) is a weak partial agonist at Mas. Physiological effects observed after Ang (3-7) administration that are blocked by A-779 (Mas antagonist) likely involve cross-talk or high-concentration saturation, but the primary cognitive effects are IRAP-mediated.

Intracellular Signaling Cascades

Because Ang (3-7) acts by inhibiting IRAP, the "downstream" signaling is actually the signaling of the preserved neuropeptides.

The Cognitive Enhancement Pathway (Hippocampus)

-

Event: Ang (3-7) binds IRAP.

-

Immediate Consequence: Inhibition of IRAP catalytic activity.[9]

-

Secondary Event: Accumulation of extracellular Vasopressin and Oxytocin.

-

Signal Transduction:

-

Vasopressin binds V1a Receptors.

-

Oxytocin binds OT Receptors.

-

Cascade: Gq-protein activation

PLC

-

-

Outcome: Increased expression of BDNF (Brain-Derived Neurotrophic Factor) and c-Fos, leading to enhanced synaptic plasticity.

The Renal Pathway (Proximal Tubule)

In the kidney, Ang (3-7) contributes to the "depressor" arm of the RAS.

-

Target: Modulation of ATP1A1 (Na+/K+ ATPase).

-

Effect: Inhibition of sodium reabsorption.[8]

-

Pathway: Unlike Ang II, which stimulates Na+/K+ ATPase via AT1/PKC, Ang (3-7) (likely via Mas or AT2 interaction in this tissue) reduces the phosphorylation potential of the pump, promoting natriuresis.

Figure 2: The IRAP Inhibition Model. Ang (3-7) enhances cognition by preventing the degradation of bioactive neuropeptides.

Experimental Protocols

To validate Ang (3-7) activity, researchers must distinguish it from Ang IV and Ang (1-7). The following protocols ensure specificity.

Protocol A: IRAP Competitive Binding Assay

Objective: Determine the affinity of Ang (3-7) for the IRAP site compared to Ang IV.

-

Cell Line: HEK293 cells stably transfected with human IRAP (HEK-hIRAP).

-

Membrane Preparation: Homogenize cells in 50 mM Tris-HCl (pH 7.4). Centrifuge at 40,000 x g for 20 min. Resuspend pellet.

-

Radioligand: Use [125I]-Ang IV (0.5 nM). Note: Do not use [125I]-Ang II, as it does not bind IRAP.

-

Competitor: Serial dilutions of unlabeled Ang (3-7) (

to -